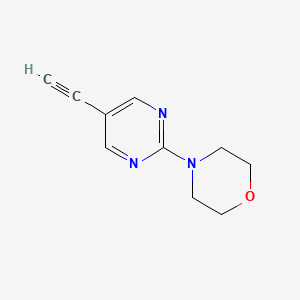

4-(5-Ethynylpyrimidin-2-YL)morpholine

Description

4-(5-Ethynylpyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with an ethynyl group and at the 2-position with a morpholine ring.

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(5-ethynylpyrimidin-2-yl)morpholine |

InChI |

InChI=1S/C10H11N3O/c1-2-9-7-11-10(12-8-9)13-3-5-14-6-4-13/h1,7-8H,3-6H2 |

InChI Key |

ODPIRJPVWGMTMJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(N=C1)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Trisubstituted Pyrimidine Derivatives

highlights trisubstituted pyrimidines such as CID2992168 [4-(4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine] and CID891729 [4-(4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)morpholine]. These compounds share the morpholine-pyrimidine scaffold but differ in substituents at the 4- and 6-positions:

- Activity : Morpholine-containing analogs exhibit superior EP2 receptor potentiation compared to piperidine, pyrrolidine, or piperazine variants. For example, CID2992168 showed higher fold shifts in PGE2 EC50 than CID3239428 (piperidine analog) or CID630454 (pyrrolidine analog) .

- Key Structural Insight : The morpholine oxygen’s electron-donating effects may enhance receptor interactions, while bulky substituents like trifluoromethyl improve metabolic stability.

Table 1: Activity of Trisubstituted Pyrimidines

| Compound | Substituents (R1, R2) | Fold Shift in PGE2 EC50 | Reference |

|---|---|---|---|

| CID2992168 | 3,4-Dimethoxyphenyl, CF3 | 12.5 | |

| CID891729 | Phenyl, CF3 | 10.2 | |

| CID3239428 (Piperidine) | 3,4-Dimethoxyphenyl, CF3 | 4.3 |

Halogenated Pyrimidine-Morpholine Hybrids

Halogenation at the pyrimidine ring is a common strategy to modulate electronic properties and bioactivity:

- Its molecular weight (302.6 g/mol) and solubility profile differ from ethynyl analogs due to halogen bulk .

- 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine (): Fluorine’s electronegativity may improve membrane permeability, but safety data emphasize stringent handling requirements (e.g., gloves, goggles) due to toxicity risks .

Aryl-Substituted Pyrido[4,3-d]pyrimidines

- Structural Impact : Methoxy groups improve solubility via hydrogen bonding, whereas bulkier substituents (e.g., trimethoxyphenyl in 3e ) may reduce bioavailability.

Thieno- and Thiazolo-Pyrimidine Derivatives

and highlight morpholine-containing thieno[3,2-d]pyrimidines and thiazolo[4,5-d]pyrimidines:

- 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Piperazine side chains enhance water solubility, but morpholine remains critical for scaffold stability .

Key Research Findings and Trends

Morpholine Superiority : Across analogs, morpholine outperforms other heterocycles (e.g., piperidine) in receptor binding and stability, likely due to its balanced lipophilicity and hydrogen-bonding capacity .

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF3, halogens): Enhance metabolic stability but may reduce solubility.

- Aryl Groups (e.g., methoxyphenyl): Improve solubility and π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.